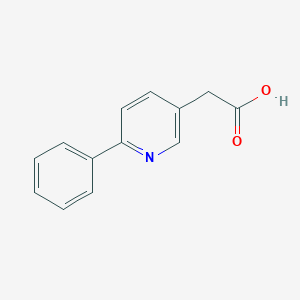

3-Pyridineacetic acid, 6-phenyl-

Description

BenchChem offers high-quality 3-Pyridineacetic acid, 6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridineacetic acid, 6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

920017-49-8 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-(6-phenylpyridin-3-yl)acetic acid |

InChI |

InChI=1S/C13H11NO2/c15-13(16)8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16) |

InChI Key |

OWOOSADJVKQGQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 6-Phenyl Substituted 3-Pyridineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-phenyl substituted 3-pyridineacetic acid. In the absence of direct experimental data for this specific molecule in publicly available literature, this document compiles and analyzes the properties of its core structural parents: phenylacetic acid and 3-pyridineacetic acid. By examining the known pKa, logP, solubility, and melting point of these precursors, we can project the likely characteristics of the target compound. This guide also outlines detailed, standardized experimental protocols for the determination of these crucial physicochemical parameters, offering a foundational framework for the empirical study of 6-phenyl-3-pyridineacetic acid and its derivatives.

Introduction

6-Phenyl-3-pyridineacetic acid is a molecule of interest in medicinal chemistry and drug discovery due to its hybrid structure, combining the functionalities of a pyridine ring, a phenyl substituent, and an acetic acid moiety. Understanding the physicochemical properties of such a compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.

This guide addresses the current information gap by presenting a detailed analysis based on its constituent chemical structures. The data herein serves as a robust starting point for researchers initiating studies on this compound.

Structural Analysis and Predicted Physicochemical Influence

The structure of 6-phenyl-3-pyridineacetic acid incorporates the acidic character of acetic acid, the aromatic and basic nature of a pyridine ring, and the lipophilic contribution of a phenyl group. The substitution pattern is key to its overall properties.

Below is a diagram illustrating the structural relationship between 3-pyridineacetic acid, phenylacetic acid, and the target compound, 6-phenyl-3-pyridineacetic acid.

Figure 1. Structural relationship of the target molecule to its parent compounds.

Physicochemical Data of Parent Compounds

To estimate the properties of 6-phenyl-3-pyridineacetic acid, we present the experimental data for phenylacetic acid and 3-pyridineacetic acid in the following tables.

Table 1: Acidity Constant (pKa)

| Compound | pKa | Comments |

| Phenylacetic Acid | 4.31[1] | The carboxylic acid pKa is influenced by the electron-withdrawing phenyl group. |

| 3-Pyridineacetic Acid | 3.59 (Predicted)[2] | The pyridine nitrogen's electron-withdrawing nature lowers the carboxylic acid pKa. |

| 6-Phenyl-3-Pyridineacetic Acid | Predicted: ~3.5 | The phenyl group at the 6-position is expected to have a minor electron-withdrawing effect, potentially slightly lowering the pKa compared to 3-pyridineacetic acid. |

Table 2: Lipophilicity (logP)

| Compound | logP | Comments |

| Phenylacetic Acid | 1.41 | This value reflects a moderate lipophilicity. |

| 3-Pyridineacetic Acid | -0.1 (Predicted)[3] | The nitrogen in the pyridine ring increases polarity, reducing the logP. |

| 6-Phenyl-3-Pyridineacetic Acid | Predicted: >1.5 | The addition of the phenyl group will significantly increase lipophilicity compared to 3-pyridineacetic acid. |

Table 3: Aqueous Solubility

| Compound | Solubility | Comments |

| Phenylacetic Acid | 15 g/L[1] | Moderately soluble in water.[1][4] |

| 3-Pyridineacetic Acid | Soluble in water[5] | The polar pyridine ring enhances aqueous solubility. |

| 6-Phenyl-3-Pyridineacetic Acid | Predicted: Low | The large, nonpolar phenyl group is expected to significantly decrease aqueous solubility. |

Table 4: Melting Point

| Compound | Melting Point (°C) | Comments |

| Phenylacetic Acid | 76-78[6][7] | A relatively low melting point for a crystalline solid.[1][6][7] |

| 3-Pyridineacetic Acid | 144-146[2] | The increased polarity and potential for intermolecular interactions lead to a higher melting point. |

| 3-Pyridineacetic acid hydrochloride | 161-163[8][9][10] | The salt form has a higher melting point.[8][9][10] |

| 6-Phenyl-3-Pyridineacetic Acid | Predicted: >150 | The increased molecular weight and surface area from the phenyl group are likely to result in a higher melting point than 3-pyridineacetic acid. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of 6-phenyl-3-pyridineacetic acid.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and the pyridine nitrogen.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 6-phenyl-3-pyridineacetic acid in a known volume of deionized water to create a solution of approximately 0.01 M. If solubility is low, a co-solvent such as methanol or DMSO may be used, and the pKa in the aqueous phase can be extrapolated.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

-

Titration with Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.

-

Titration with Acid: To determine the pKa of the pyridine nitrogen, titrate a separate sample of the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

-

Solvent Saturation: Prepare a stock of n-octanol saturated with water and a stock of water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Dissolve a known amount of 6-phenyl-3-pyridineacetic acid in the water-saturated octanol or octanol-saturated water.

-

Partitioning: Add a known volume of the prepared solution to a separatory funnel containing a known volume of the other saturated solvent.

-

Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 1 hour).

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water.

Methodology:

-

Sample Preparation: Add an excess amount of solid 6-phenyl-3-pyridineacetic acid to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Analysis: Carefully withdraw a sample from the supernatant and filter it to remove any remaining solid particles.

-

Concentration Determination: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). The melting point is reported as this range.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like 6-phenyl-3-pyridineacetic acid.

Figure 2. General workflow for determining physicochemical properties.

Conclusion

While direct experimental data for 6-phenyl-3-pyridineacetic acid remains to be published, a robust estimation of its physicochemical properties can be derived from its parent structures, phenylacetic acid and 3-pyridineacetic acid. It is anticipated that 6-phenyl-3-pyridineacetic acid will be a weakly acidic compound with significantly increased lipophilicity and reduced aqueous solubility compared to 3-pyridineacetic acid, and a higher melting point. The experimental protocols detailed in this guide provide a clear path for the empirical determination of these critical parameters, which will be essential for the advancement of research and development involving this promising molecule.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Pyridylacetic acid | 501-81-5 [chemicalbook.com]

- 3. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylacetic acid, 98.5% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 5. fishersci.com [fishersci.com]

- 6. Phenylacetic acid | 103-82-2 [chemicalbook.com]

- 7. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-Pyridylacetic acid 98 6419-36-9 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 3-Pyridylacetic acid hydrochloride | 6419-36-9 [chemicalbook.com]

Spectroscopic and Synthetic Insights into 6-Phenyl-3-Pyridineacetic Acid: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and synthetic aspects of novel compounds is paramount. This technical guide provides available spectroscopic information and a plausible synthetic pathway for 3-Pyridineacetic acid, 6-phenyl-, a compound of interest in medicinal chemistry and materials science.

Due to the limited availability of published experimental spectroscopic data for 3-Pyridineacetic acid, 6-phenyl-, this document presents a combination of data for structurally related compounds and a proposed synthetic route, which would be the initial step for any laboratory seeking to characterize this molecule.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, computational models can predict the key spectroscopic features of 3-Pyridineacetic acid, 6-phenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the acetic acid moiety. The chemical shifts of the pyridine ring protons will be influenced by the positions of the phenyl and acetic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The quaternary carbons where the phenyl group and the acetic acid group are attached to the pyridine ring, as well as the carbonyl carbon of the carboxylic acid, will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 6-phenyl-3-pyridineacetic acid would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic pyridine and phenyl rings in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations from the aromatic rings and the methylene group.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for 3-Pyridineacetic acid, 6-phenyl- (C₁₃H₁₁NO₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (213.23 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or cleavage of the bond between the pyridine ring and the acetic acid side chain.

Proposed Synthetic Pathway

A plausible method for the synthesis of 6-phenyl-3-pyridineacetic acid could involve a Suzuki coupling reaction to introduce the phenyl group onto a pre-functionalized pyridine ring, followed by modifications to introduce the acetic acid side chain. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 3-Pyridineacetic acid, 6-phenyl-.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization would need to be developed and optimized in a laboratory setting. A general outline for the proposed synthesis is as follows:

Step 1: Suzuki Coupling A mixture of 2-chloro-5-methylpyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water or dioxane/water) would be heated under an inert atmosphere until the reaction is complete. The product, 2-phenyl-5-methylpyridine, would then be isolated and purified using standard techniques such as extraction and chromatography.

Step 2: Oxidation The intermediate, 2-phenyl-5-methylpyridine, would be oxidized to the corresponding carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification to precipitate the product, 6-phenyl-3-pyridinecarboxylic acid.

Step 3: Homologation The carboxylic acid would then be subjected to a one-carbon homologation to form the desired acetic acid derivative. The Arndt-Eistert reaction is a classic method for this transformation, involving conversion of the carboxylic acid to an acyl chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the homologated acid.

Upon successful synthesis, the final product would be purified, and its structure confirmed using the spectroscopic techniques outlined above (NMR, IR, and MS).

This technical guide serves as a foundational resource for researchers interested in 3-Pyridineacetic acid, 6-phenyl-. While direct experimental data is currently scarce, the provided information on predicted spectroscopic features and a viable synthetic route offers a solid starting point for further investigation and development.

Technical Guide: 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride

CAS Number: 1134915-37-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride, a pyridine-containing amino acid derivative. Due to the limited availability of specific experimental data for this compound, this guide also includes representative methodologies and conceptual frameworks based on closely related analogs and the broader class of pyridine derivatives.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride.

| Property | Value | Source |

| CAS Number | 1134915-37-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₁₄ClN₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 265.72 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in water | Predicted based on hydrochloride salt form |

Representative Experimental Protocols

General Three-Component Synthesis of Substituted Pyridylacetic Acid Derivatives[1]

This method involves the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by nucleophilic ring-opening and decarboxylation.

Materials:

-

Substituted Pyridine-N-Oxide

-

Substituted Meldrum's Acid

-

Activating Agent (e.g., TsCl, Ac₂O)

-

Nucleophile (e.g., alcohol, amine, Grignard reagent)

-

Anhydrous Solvent (e.g., THF, Toluene)

-

Base (e.g., K₂CO₃, KOtBu)

General Procedure:

-

Activation and Substitution: To a solution of the substituted pyridine-N-oxide and the Meldrum's acid derivative in an anhydrous solvent, the activating agent is added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: The reaction mixture is quenched, and the crude intermediate is isolated through extraction and solvent evaporation.

-

Nucleophilic Ring-Opening and Decarboxylation: The crude intermediate is dissolved in a suitable solvent, and the nucleophile is added. For alcohol nucleophiles, a base like potassium tert-butoxide is often used. For amine nucleophiles, the reaction may require heating in a sealed vessel (e.g., microwave reactor).

-

Final Work-up and Purification: The reaction is quenched, and the final product is purified using standard techniques such as column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding to biological targets.[4]

Many pyridine derivatives exert their therapeutic effects by inhibiting kinases or other key signaling pathways.[2][5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-containing molecules can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.

Due to the lack of specific biological data for 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride, a conceptual signaling pathway is presented below to illustrate a common mechanism of action for pyridine-containing kinase inhibitors.

Visualizations

Experimental Workflow: Three-Component Synthesis of Pyridylacetic Acid Derivatives

References

- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Biological Activity of Novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Derivatives

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of a series of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives. The research, primarily based on the work of Wojcicka et al., explores the antitumor and antimicrobial potential of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyrrolo[3,4-c]pyridine scaffold is a significant heterocyclic system that has garnered attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] Modifications of this core structure can lead to compounds with a wide range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1][2][3] This guide focuses on a specific series of derivatives based on the 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione core, investigating their potential as anticancer and antimicrobial agents.

Synthesis of Derivatives

The synthetic pathway for the novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives commences with the key intermediate, 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione (1). From this starting material, several classes of derivatives were synthesized, including N-alkylated derivatives, Mannich bases, amides, and a carboxylic acid derivative.

The synthesis workflow can be visualized as follows:

Caption: Synthetic pathways for the derivatives.

Biological Activity

The synthesized compounds were evaluated for their in vitro antitumor and antimicrobial activities.

Antitumor Activity

A selection of the newly synthesized compounds was screened for their antiproliferative activity against a panel of human cancer cell lines. The Mannich bases, in particular, demonstrated the most promising results.

Data Presentation: In Vitro Antitumor Activity

The antitumor screening was performed by the National Cancer Institute (NCI) using their 60-cell line panel. The results for the most active compounds, the Mannich bases, are presented as IC50 values, which represent the concentration of the compound that causes a 50% reduction in cell growth. The IC50 values for these derivatives were found to be in the range of 19–29 µg/mL.[1][4]

| Compound | Derivative Type | R | IC50 (µg/mL) Range |

| 3a-j | Mannich bases | Various amines | 19 - 29 |

Experimental Protocols: In Vitro Antitumor Screening (NCI-60 Protocol)

The in vitro anticancer screening was conducted following the protocol of the National Cancer Institute's Developmental Therapeutics Program.[5][6][7]

-

Cell Culture: The panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5][6]

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[5]

-

Drug Addition: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium. Aliquots of the drug solutions are added to the wells to achieve the desired final concentrations.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Lysis and Staining: The assay is terminated by the addition of cold trichloroacetic acid (TCA). The cells are fixed for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained for 10 minutes with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.[5]

-

Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The percentage of growth is calculated relative to the control wells. The IC50 value is determined from the dose-response curves.

Caption: Workflow for in vitro antitumor screening.

Antimicrobial Activity

Selected derivatives were also evaluated for their activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans.

Data Presentation: Antimicrobial Activity

The antimicrobial activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. The Mannich bases 3c (2-((diethylamino)methyl)-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) and 3g (4-methyl-2-((4-methylpiperazin-1-yl)methyl)-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) showed notable activity.

| Compound | R | Test Organism | MIC (µg/mL) |

| 3c | Diethylamino | Staphylococcus aureus | - |

| Candida albicans | - | ||

| 3g | 4-Methylpiperazin-1-yl | Staphylococcus aureus | - |

| Candida albicans | - |

Note: The specific MIC values were not available in the reviewed abstracts. The original publication reported that compounds 3c and 3g showed activity against C. albicans and S. aureus.[4]

Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (Staphylococcus aureus or Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final concentration is adjusted to approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.[8][10]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship and Signaling Pathways

The preliminary data suggests that the introduction of a Mannich base moiety at the N-2 position of the 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione scaffold is beneficial for both antitumor and antimicrobial activities. The nature of the amine incorporated in the Mannich base appears to influence the potency and spectrum of activity.

The precise mechanism of action and the specific signaling pathways affected by these compounds have not been elucidated in the reviewed literature. Further studies are required to understand how these derivatives exert their cytotoxic and antimicrobial effects. Potential mechanisms could involve the inhibition of key enzymes, disruption of cellular membranes, or interference with nucleic acid or protein synthesis.

Caption: General proposed mechanism of action.

Conclusion

The novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, particularly the Mannich bases, have demonstrated promising in vitro antitumor and antimicrobial activities. These findings warrant further investigation into their mechanism of action and optimization of their structure to enhance potency and selectivity. This class of compounds represents a valuable scaffold for the development of new therapeutic agents.

References

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Candida albicans/Staphylococcus aureus Dual-Species Biofilm as a Target for the Combination of Essential Oils and Fluconazole or Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Pyridineacetic Acid Derivatives for Cyclooxygenase-2 (COX-2) Receptor Binding: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of 3-pyridineacetic acid derivatives, with a specific focus on their interaction with the Cyclooxygenase-2 (COX-2) enzyme. Due to the limited availability of specific data for "3-Pyridineacetic acid, 6-phenyl-", this document will utilize closely related and well-studied pyridineacetic acid derivatives known to be COX-2 inhibitors as representative examples. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualizations of key biological pathways and computational workflows.

Introduction

3-Pyridineacetic acid and its derivatives represent a class of compounds with significant therapeutic potential, primarily due to their structural similarities to known bioactive molecules.[1] The addition of a phenyl group at the 6-position of the pyridine ring is hypothesized to enhance binding affinity and selectivity for various receptors through additional hydrophobic and pi-stacking interactions. This guide focuses on the in silico evaluation of such compounds, targeting the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a well-validated target for anti-inflammatory and analgesic drugs.[2] Upregulation of COX-2 is associated with various inflammatory diseases and cancers.[2]

This document outlines the standard computational procedures for predicting the binding affinity and mode of interaction of novel 3-pyridineacetic acid derivatives with the COX-2 receptor.

Target Receptor: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostaglandins from arachidonic acid.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4]

COX-2 Signaling Pathway

The induction of COX-2 expression is triggered by various stimuli, including inflammatory cytokines, growth factors, and tumor promoters.[2] This leads to the activation of several downstream signaling cascades, most notably the MAPK/ERK and NF-κB pathways.[5][6] Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized to various prostaglandins, including PGE2.[7] PGE2 can then act on its receptors (EP1-4) to mediate a range of biological effects, including inflammation, pain, and fever.[5]

In Silico Modeling Workflow

The computational assessment of a novel compound like "3-Pyridineacetic acid, 6-phenyl-" for its potential as a COX-2 inhibitor involves a multi-step in silico workflow. This workflow is designed to predict the binding affinity and identify the key molecular interactions between the ligand and the receptor.

Ligand and Receptor Preparation

Ligand Preparation: The 3D structure of "3-Pyridineacetic acid, 6-phenyl-" is generated using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.[8]

Receptor Preparation: The crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB). A common PDB ID used for COX-2 is 3LN1.[9] The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the structure is energy minimized to relieve any steric clashes. The active site is identified based on the location of the co-crystallized ligand in the original PDB file.[10][11]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12] Software such as AutoDock Vina or Glide is commonly used. A grid box is defined around the active site of COX-2 to encompass the binding pocket.[8] The prepared ligand is then docked into this grid box, and the docking algorithm samples various conformations and orientations of the ligand, scoring them based on a defined scoring function. The output is a set of binding poses ranked by their predicted binding affinity (docking score).[11]

Binding Pose and Interaction Analysis

The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the amino acid residues in the COX-2 active site. Key interactions to identify include:

-

Hydrogen bonds: Crucial for anchoring the ligand in the binding pocket.

-

Hydrophobic interactions: Important for ligands with aromatic rings.

-

Pi-pi stacking: Interactions between aromatic rings of the ligand and receptor.

-

Van der Waals forces: General non-specific interactions.

Molecular Dynamics (MD) Simulation (Optional)

To assess the stability of the ligand-receptor complex over time, a molecular dynamics simulation can be performed. This simulation provides insights into the dynamic behavior of the complex in a simulated physiological environment.

Experimental Validation: Receptor Binding Assay

While in silico modeling provides valuable predictions, experimental validation is essential. A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay.[13]

Radioligand Binding Assay Protocol for COX-2

This protocol is a generalized procedure and may require optimization.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing COX-2 in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the pellet in a fresh buffer and store at -80°C.[13]

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled COX-2 inhibitor (e.g., [³H]-Celecoxib), and varying concentrations of the test compound ("3-Pyridineacetic acid, 6-phenyl-").

-

Incubate the plate to allow the binding to reach equilibrium.[13]

3. Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[13]

4. Data Analysis:

-

The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Data Presentation

Quantitative data from both in silico and experimental studies should be presented in a clear and organized manner.

In Silico Modeling Data

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| 3-Pyridineacetic acid, 6-phenyl- | -8.5 | 500 | Arg120, Tyr355, Ser530 |

| Celecoxib (Reference) | -11.45 | 15 | Arg120, His90, Ser530 |

Note: The data presented here for "3-Pyridineacetic acid, 6-phenyl-" is hypothetical and for illustrative purposes only.

Experimental Binding Affinity Data

| Compound | IC50 (nM) | Ki (nM) |

| 3-Pyridineacetic acid, 6-phenyl- | TBD | TBD |

| Celecoxib (Reference) | 30 | 15 |

TBD: To be determined through experimental validation.

Conclusion

The in silico modeling workflow described in this guide provides a robust framework for the initial assessment of novel compounds like "3-Pyridineacetic acid, 6-phenyl-" as potential COX-2 inhibitors. Molecular docking can offer significant insights into the binding mode and affinity, guiding further experimental validation through techniques such as radioligand binding assays. The synergy between computational prediction and experimental verification is crucial for the efficient discovery and development of new therapeutic agents.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. pjmhsonline.com [pjmhsonline.com]

- 10. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Unveiling the Toxicological Profile of 3-Pyridineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety data for 3-Pyridineacetic acid. It is important to note that a thorough search of scientific literature and toxicological databases yielded no specific data for "3-Pyridineacetic acid, 6-phenyl-". Therefore, this document focuses on the parent compound, 3-Pyridineacetic acid, to provide a foundational understanding of its safety profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of related chemical entities. This guide summarizes known hazard classifications and provides a general framework for toxicological assessment.

Introduction

3-Pyridineacetic acid is a known metabolite of nicotine and other tobacco alkaloids[1]. It also serves as a key intermediate in the synthesis of various pharmaceutical compounds, including risedronate sodium, a treatment for osteoporosis[2]. Given its presence as a metabolite and its application in chemical synthesis, understanding its toxicological profile is crucial for risk assessment and safe handling. This guide synthesizes the currently available safety and hazard information for 3-Pyridineacetic acid.

Hazard Identification and Classification

Based on aggregated data from multiple sources, 3-Pyridineacetic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.

Table 1: GHS Hazard Classification for 3-Pyridineacetic Acid

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3][4] |

The signal word associated with these classifications is "Warning"[3][4][5]. Precautionary statements advise avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection[4]. In case of contact, thorough washing of the affected area is recommended[4].

Toxicological Data Summary

A comprehensive literature search did not yield quantitative toxicological data such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) for 3-Pyridineacetic acid. The toxicological properties have not been fully investigated[4].

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on 3-Pyridineacetic acid are not available in the public domain. For researchers planning to conduct such studies, adherence to standardized guidelines is recommended. The following diagram illustrates a general workflow for a repeat-dose toxicity study, based on established principles.

Caption: General workflow for a repeat-dose toxicity study.

Signaling Pathways

There is no available information describing the specific signaling pathways modulated by 3-Pyridineacetic acid. For context, the following diagram illustrates a generic cell signaling pathway that can be impacted by xenobiotics, leading to a toxicological response.

Caption: A generic intracellular signaling pathway.

Conclusion

The available data on 3-Pyridineacetic acid indicate that it is a skin, eye, and respiratory irritant. However, there is a significant lack of in-depth toxicological studies, including quantitative data and mechanistic insights. For the derivative, 3-Pyridineacetic acid, 6-phenyl-, no public safety data could be found. Therefore, any work with this specific compound should be conducted with caution, assuming a similar or potentially more significant hazard profile than the parent compound, pending formal toxicological evaluation. The frameworks provided in this guide for experimental workflow and potential signaling pathway interactions are intended to guide future research and safety assessments for this class of compounds.

References

- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]

- 3. 3-Pyridylacetic acid | 501-81-5 [chemicalbook.com]

- 4. fishersci.be [fishersci.be]

- 5. 3-Pyridylacetic acid hydrochloride, 98% | Fisher Scientific [fishersci.ca]

Potential Therapeutic Targets of 6-phenyl-3-pyridineacetic Acid: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the primary therapeutic targets of 6-phenyl-3-pyridineacetic acid, an active metabolite of fenbufen commonly known as Felbinac. As a member of the non-steroidal anti-inflammatory drug (NSAID) class, its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. This document outlines the associated signaling pathways, presents comparative quantitative data on COX inhibition, details relevant experimental protocols for target validation, and explores the compound's therapeutic implications for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

6-phenyl-3-pyridineacetic acid, widely known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1] It is the primary active metabolite of the pro-drug fenbufen and is utilized clinically for its analgesic and anti-inflammatory properties, particularly in topical formulations for musculoskeletal conditions such as osteoarthritis, muscle pain, and soft-tissue injuries.[2] The therapeutic effects of Felbinac are achieved by modulating the synthesis of key inflammatory mediators.

Primary Therapeutic Targets: Cyclooxygenase Isoforms

The established therapeutic targets of Felbinac are the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[3] These enzymes are responsible for the rate-limiting step in the biosynthesis of prostanoids, which include prostaglandins, prostacyclin, and thromboxane. Two primary isoforms of this enzyme, COX-1 and COX-2, are the key targets for NSAIDs.[4]

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues, including the gastric mucosa, kidneys, and platelets.[3] It plays a crucial role in physiological "housekeeping" functions, such as protecting the stomach lining from acid and maintaining platelet aggregation.[3][4]

-

Cyclooxygenase-2 (COX-2): In most tissues, COX-2 is an inducible enzyme, meaning its expression is low under normal conditions but is significantly upregulated by pro-inflammatory stimuli such as cytokines and lipopolysaccharides.[4] It is the primary isoform responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[4]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal toxicity, are linked to the concurrent inhibition of COX-1.[5]

Modulated Signaling Pathway: The Arachidonic Acid Cascade

Felbinac exerts its therapeutic effect by interrupting the arachidonic acid signaling cascade. This pathway is central to the inflammatory response. The process begins when inflammatory stimuli activate the enzyme phospholipase A2, which releases arachidonic acid from the cell membrane's phospholipids. Free arachidonic acid is then metabolized by COX enzymes.

The inhibition of COX-1 and COX-2 by Felbinac prevents the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 serves as the precursor for various pro-inflammatory prostanoids, thereby reducing the downstream signals that lead to pain, inflammation, and fever.

References

- 1. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcentral.com [medcentral.com]

- 4. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Strategies for Substituted Pyridineacetic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted pyridineacetic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Their synthesis has been a subject of extensive research, leading to a diverse array of synthetic methodologies. This technical guide provides a comprehensive literature review of the principal strategies for the synthesis of substituted pyridineacetic acids, with a focus on data-driven comparison of methodologies, detailed experimental protocols, and a clear visualization of the synthetic workflows.

Synthesis from Halopyridines

Halopyridines are versatile and widely available starting materials for the synthesis of substituted pyridineacetic acids. The two primary strategies employed are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed α-Arylation of Ester Enolates

The palladium-catalyzed α-arylation of esters represents a powerful method for the formation of carbon-carbon bonds. This approach involves the coupling of a halopyridine with an ester enolate, typically generated in situ. While early methods using lithium enolates were often challenging for electron-deficient heterocycles like pyridine, the use of zinc enolates (Reformatsky reagents) has proven to be more effective.

Table 1: Palladium-Catalyzed α-Arylation of tert-Butyl Esters with Bromopyridines

| Entry | Bromopyridine | Ester Enolate | Product | Yield (%) |

| 1 | 3-Bromopyridine | Zinc enolate of tert-butyl acetate | tert-Butyl 2-(pyridin-3-yl)acetate | 85 |

| 2 | 4-Bromopyridine | Zinc enolate of tert-butyl acetate | tert-Butyl 2-(pyridin-4-yl)acetate | 82 |

| 3 | 3-Bromopyridine | Zinc enolate of tert-butyl propionate | tert-Butyl 2-(pyridin-3-yl)propanoate | 88 |

Data compiled from studies on the coupling of zinc ester enolates with aryl halides.

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(dba)₂ (1-2 mol%) and a suitable phosphine ligand (e.g., Q-phos, 1-2 mol%).

-

Reaction Setup: To the tube, add the bromopyridine (1.0 equiv) and a solvent such as THF or dioxane.

-

Enolate Generation: In a separate flask, prepare the zinc enolate of tert-butyl acetate (Reformatsky reagent) by reacting tert-butyl bromoacetate with activated zinc dust in THF.

-

Coupling Reaction: Add the freshly prepared zinc enolate solution (1.1-1.2 equiv) to the Schlenk tube containing the bromopyridine and catalyst.

-

Reaction Conditions: Stir the reaction mixture at room temperature to 80 °C and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly when substituted with electron-withdrawing groups or when the leaving group is at the 2- or 4-position. This method typically involves the reaction of a halopyridine with a carbanion derived from an active methylene compound, such as a malonic ester or a cyanoacetate. The resulting intermediate is then hydrolyzed and decarboxylated to yield the pyridineacetic acid. Microwave irradiation has been shown to significantly accelerate these reactions.

Table 2: SNAr of Halopyridines with Phenylacetonitrile under Microwave Irradiation

| Entry | Halopyridine | Nucleophile | Solvent | Time (min) | Temperature (°C) | Product | Yield (%) |

| 1 | 2-Iodopyridine | PhCH₂CN | NMP | 4.0 | 110 | 2-(Phenyl(pyridin-2-yl)methyl)acetonitrile | 67 |

| 2 | 2-Bromopyridine | PhCH₂CN | NMP | 4.0 | 110 | 2-(Phenyl(pyridin-2-yl)methyl)acetonitrile | 65 |

| 3 | 2-Chloropyridine | PhCH₂CN | NMP | 4.0 | 110 | 2-(Phenyl(pyridin-2-yl)methyl)acetonitrile | 63 |

| 4 | 4-Iodopyridine | PhCH₂CN | NMP | 4.0 | 110 | 2-(Phenyl(pyridin-4-yl)methyl)acetonitrile | 68 |

| 5 | 3-Bromopyridine | PhCH₂CN | NMP | 10.0 | 150 | 2-(Phenyl(pyridin-3-yl)methyl)acetonitrile | 55 |

Data adapted from a study on microwave-assisted nucleophilic substitution reactions of halopyridines.[1] NMP = N-methylpyrrolidone.

-

Enolate Formation: In a round-bottom flask, dissolve diethyl malonate (1.2-1.5 equiv) in a suitable solvent like DMF or DMSO. Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C and stir until the evolution of hydrogen gas ceases.

-

SNAr Reaction: To the solution of the malonate enolate, add the halopyridine (1.0 equiv). Heat the reaction mixture (conventional heating or microwave irradiation) and monitor its progress by TLC.

-

Hydrolysis: After completion, cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH or KOH). Heat the mixture to reflux to hydrolyze the ester groups.

-

Decarboxylation: Acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 4-5. Heat the mixture gently to effect decarboxylation, which is often accompanied by the evolution of CO₂.

-

Work-up and Purification: Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Caption: Workflow for SNAr Synthesis of Pyridineacetic Acids.

Three-Component Synthesis via Pyridine-N-Oxides and Meldrum's Acid

A more recent and highly efficient metal-free approach involves a three-component reaction utilizing a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile.[1][2] This method is notable for its operational simplicity and broad substrate scope. The reaction proceeds via the activation of the pyridine-N-oxide, followed by nucleophilic attack of the Meldrum's acid derivative. The resulting intermediate then undergoes ring-opening and decarboxylation upon treatment with a nucleophile.

Table 3: Three-Component Synthesis of Pyridylacetic Acid Derivatives

| Entry | Pyridine-N-Oxide | Meldrum's Acid Derivative | Nucleophile (Solvent) | Product | Yield (%) |

| 1 | Pyridine-N-oxide | 5-Methyl Meldrum's acid | NaOMe (MeOH) | Methyl 2-(pyridin-4-yl)propanoate | 63 |

| 2 | 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | NaOMe (MeOH) | Methyl 2-(4-methylpyridin-2-yl)propanoate | 75 |

| 3 | 4-Methoxypyridine-N-oxide | 5-Methyl Meldrum's acid | NaOMe (MeOH) | Methyl 2-(4-methoxypyridin-2-yl)propanoate | 68 |

| 4 | Pyridine-N-oxide | 5-Phenyl Meldrum's acid | NaOMe (MeOH) | Methyl 2-phenyl-2-(pyridin-4-yl)acetate | 65 |

| 5 | 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Benzylamine (Toluene, MW) | N-Benzyl-2-(4-methylpyridin-2-yl)propanamide | 73 |

Data sourced from a study on the three-component synthesis of pyridylacetic acid derivatives.[2]

-

Activation and Substitution: In a round-bottom flask, dissolve the pyridine-N-oxide (1.1 equiv), the Meldrum's acid derivative (1.0 equiv), and triethylamine (2.1 equiv) in ethyl acetate. Cool the mixture to 0 °C and add tosyl chloride (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Nucleophilic Ring-Opening and Decarboxylation:

-

For Esters: Dissolve the crude residue in the corresponding alcohol (e.g., methanol) and add sodium methoxide (2.2 equiv). Stir at room temperature for 2-6 hours.

-

For Amides: Dissolve the crude residue in toluene, add the desired amine (2.5 equiv), and heat in a sealed microwave vial at 200 °C for 20 minutes.

-

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Caption: Workflow for the Three-Component Synthesis.

Synthesis from Acetylpyridines via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a route to synthesize aryl- and heteroarylacetic acid derivatives from the corresponding methyl ketones. In the context of pyridineacetic acid synthesis, an acetylpyridine is treated with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of the thioamide yields the desired pyridineacetic acid. This method is particularly useful for the synthesis of 3-pyridylacetic acid from 3-acetylpyridine, which can be prepared from nicotinic acid derivatives.

Table 4: Willgerodt-Kindler Reaction of Acetylpyridines

| Entry | Starting Material | Amine | Product after Hydrolysis | Yield (%) |

| 1 | 3-Acetylpyridine | Morpholine | 3-Pyridylacetic acid | 61-64 (two steps) |

| 2 | 2-Acetylpyridine | Morpholine | 2-Pyridylacetic acid | Moderate |

| 3 | 4-Acetylpyridine | Morpholine | 4-Pyridylacetic acid | Moderate |

Yields are often reported for the two-step sequence of thioamide formation and hydrolysis.

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine the acetylpyridine (1.0 equiv), sulfur (1.0-1.2 equiv), and morpholine (4-8 equiv). Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Isolation of Thioamide: Cool the reaction mixture and pour it into ice water. The crude thioamide often precipitates and can be collected by filtration.

-

Hydrolysis: Suspend the crude thioamide in an aqueous acid solution (e.g., 6M HCl) or a basic solution (e.g., 20% NaOH). Heat the mixture to reflux for several hours to effect hydrolysis.

-

Work-up and Purification:

-

Acidic Hydrolysis: Cool the solution and neutralize with a base to the isoelectric point to precipitate the pyridineacetic acid.

-

Basic Hydrolysis: Cool the solution and acidify with a mineral acid to the isoelectric point.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization may be required for further purification.

-

Caption: Willgerodt-Kindler Reaction Workflow.

Other Synthetic Routes

Several other methods for the synthesis of substituted pyridineacetic acids have been reported, starting from various precursors.

-

From Picolines (Methylpyridines): Direct functionalization of the methyl group of picolines to form the acetic acid side chain is challenging. A more common approach involves radical bromination of the picoline to form a pyridyl-methylbromide, followed by cyanation and subsequent hydrolysis of the resulting nitrile. Alternatively, oxidation of the picoline to the corresponding picolinic acid, followed by homologation strategies, can be employed.

-

From Vinylpyridines: 3-Vinylpyridine can be converted to 3-pyridylacetic acid hydrochloride in a two-step process involving reaction with morpholine and sulfur, followed by hydrolysis, with reported yields exceeding 86%.

-

From Nicotinic Acid Derivatives: Nicotinic acid can be esterified and then subjected to a Claisen-type condensation with ethyl acetate to form ethyl nicotinate, which is a precursor to 3-acetylpyridine for the Willgerodt-Kindler reaction.

Conclusion

The synthesis of substituted pyridineacetic acids can be achieved through a variety of strategic approaches, each with its own advantages and limitations. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring, and considerations of reaction efficiency, cost, and environmental impact.

The palladium-catalyzed α-arylation of esters and SNAr reactions of halopyridines are well-established and versatile methods. The recently developed three-component synthesis utilizing pyridine-N-oxides and Meldrum's acid offers a highly efficient and metal-free alternative with broad applicability. For specific isomers, such as 3-pyridylacetic acid, the Willgerodt-Kindler reaction of the corresponding acetylpyridine remains a valuable and practical approach. This guide provides a foundational understanding of these key methodologies to aid researchers in the strategic design and execution of syntheses for this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: 3-Pyridineacetic Acid, 6-Phenyl- as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridineacetic acid, 6-phenyl- is a valuable heterocyclic building block in organic synthesis, particularly for the construction of novel compounds in medicinal chemistry and materials science. Its unique structure, featuring a pyridine core, a phenyl substituent, and a carboxylic acid moiety, offers multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives. This document provides an overview of a potential synthetic route to 3-Pyridineacetic acid, 6-phenyl- and explores its prospective applications as a versatile scaffold in the development of new chemical entities. Detailed experimental protocols, based on established synthetic methodologies, are provided to guide researchers in its synthesis and derivatization.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast number of pharmaceuticals and functional materials. The incorporation of a phenyl group at the 6-position of the pyridine ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its biological activity or tuning its material characteristics. The acetic acid side chain at the 3-position provides a convenient handle for further functionalization, such as amide bond formation or esterification, allowing for the facile introduction of diverse chemical functionalities.

While specific literature on the widespread use of 3-Pyridineacetic acid, 6-phenyl- as a building block is emerging, its structural motifs are present in compounds with known biological activities. This suggests its potential as a key intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

Synthesis of 3-Pyridineacetic Acid, 6-Phenyl-

A plausible and efficient method for the synthesis of 3-Pyridineacetic acid, 6-phenyl- involves a Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In this proposed synthesis, the key step is the coupling of a 6-chloropyridineacetic acid derivative with phenylboronic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 3-Pyridineacetic acid, 6-phenyl-.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a general guideline based on established Suzuki-Miyaura coupling procedures. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

Methyl 6-chloro-3-pyridineacetate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification of 6-Chloro-3-pyridineacetic acid: To a solution of 6-chloro-3-pyridineacetic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain methyl 6-chloro-3-pyridineacetate.

-

Suzuki-Miyaura Coupling: In a round-bottom flask, combine methyl 6-chloro-3-pyridineacetate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-phenyl-3-pyridineacetate.

-

Purify the crude product by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified methyl 6-phenyl-3-pyridineacetate in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the methanol under reduced pressure and acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid.

-

The product, 3-Pyridineacetic acid, 6-phenyl-, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield of Ester | 85-95% |

| Yield of Coupling | 70-90% |

| Yield of Hydrolysis | >90% |

| Purity (by NMR/LC-MS) | >95% |

Applications in Organic Synthesis

The carboxylic acid and pyridine functionalities of 3-Pyridineacetic acid, 6-phenyl- make it a versatile building block for a variety of chemical transformations.

Workflow for Derivatization:

Caption: Potential derivatization pathways for 3-Pyridineacetic acid, 6-phenyl-.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to amides using standard peptide coupling reagents. This allows for the introduction of a wide array of amine-containing fragments, which is a common strategy in drug discovery to modulate solubility, cell permeability, and target binding.

Experimental Protocol: General Amide Coupling

Materials:

-

3-Pyridineacetic acid, 6-phenyl-

-

Amine of choice (R-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-Pyridineacetic acid, 6-phenyl- (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 60-95% |

| Purity | >95% |

Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions with various alcohols. This modification can be used to create prodrugs or to fine-tune the physicochemical properties of the molecule.

Pyridine Ring Functionalization

The nitrogen atom of the pyridine ring can undergo N-oxidation or quaternization, providing further opportunities for diversification and modulation of the molecule's properties.

Potential Applications in Drug Discovery

Based on the structural features of 3-Pyridineacetic acid, 6-phenyl-, it is a promising scaffold for the development of new therapeutic agents. The phenylpyridine motif is found in several classes of biologically active compounds.

Potential Therapeutic Targets:

Caption: Potential therapeutic areas for derivatives of 3-Pyridineacetic acid, 6-phenyl-.

-

Kinase Inhibitors: The phenylpyridine scaffold is a known hinge-binding motif in many kinase inhibitors. By elaborating the acetic acid side chain, it is possible to design molecules that can target the ATP-binding site of various kinases implicated in cancer and other diseases.

-

Anti-inflammatory Agents: Phenylpyridine derivatives have been explored as inhibitors of inflammatory pathways. The carboxylic acid group can be functionalized to mimic the structure of known anti-inflammatory drugs.

-

Central Nervous System (CNS) Agents: The pyridine ring is a common feature in CNS-active compounds. Modification of the 6-phenyl-3-pyridineacetic acid scaffold could lead to new agents for treating neurological disorders.

Conclusion

3-Pyridineacetic acid, 6-phenyl- is a building block with significant potential for the synthesis of novel and complex organic molecules. The synthetic route proposed herein, based on the robust Suzuki-Miyaura coupling, offers a reliable method for its preparation. The versatile reactivity of its functional groups opens up a multitude of possibilities for creating diverse chemical libraries for drug discovery and materials science research. Further exploration of the synthetic utility and biological activity of derivatives of 3-Pyridineacetic acid, 6-phenyl- is warranted and expected to yield exciting new discoveries.

Application Notes and Protocols for Measuring the Biological Activity of 6-phenyl-3-pyridineacetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-phenyl-3-pyridineacetic acid is a synthetic compound with structural similarities to known pharmacologically active molecules, suggesting its potential as a modulator of key biological pathways. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of 6-phenyl-3-pyridineacetic acid. The described assays will enable the elucidation of its potential mechanism of action, focusing on inflammatory signaling pathways. The primary hypothesized targets are the cyclooxygenase (COX) enzymes due to the structural resemblance of the compound to non-steroidal anti-inflammatory drugs (NSAIDs).

The following protocols describe:

-

A biochemical assay to measure the direct inhibitory effects on COX-1 and COX-2 enzymes.

-

A cell-based immunoassay to quantify the downstream effects on prostaglandin E2 (PGE2) production.

-

A cell-based reporter assay to assess the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.

I. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of 6-phenyl-3-pyridineacetic acid to directly inhibit the enzymatic activity of recombinant human COX-1 and COX-2. The peroxidase activity of COX is measured colorimetrically.

Experimental Protocol:

A. Materials and Reagents:

-

Recombinant human COX-1 and COX-2 enzymes

-

Heme

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

6-phenyl-3-pyridineacetic acid

-

Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

B. Method:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

-

Compound Preparation: Prepare a stock solution of 6-phenyl-3-pyridineacetic acid in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations. Prepare similar dilutions for the positive controls.

-

Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound (6-phenyl-3-pyridineacetic acid) or control inhibitors at various concentrations. c. Add the COX-1 or COX-2 enzyme solution to the respective wells. d. Incubate for 10 minutes at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding a solution of arachidonic acid and TMPD. f. Immediately monitor the change in absorbance at 590 nm over time using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation:

Table 1: Inhibition of COX-1 and COX-2 by 6-phenyl-3-pyridineacetic acid

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 6-phenyl-3-pyridineacetic acid | [Insert Data] | [Insert Data] |

| SC-560 | [Insert Data] | [Insert Data] |

| Celecoxib | [Insert Data] | [Insert Data] |

II. Prostaglandin E2 (PGE2) Immunoassay

This cell-based assay measures the effect of 6-phenyl-3-pyridineacetic acid on the production of PGE2, a key inflammatory mediator produced downstream of COX activity. A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify PGE2 levels in cell culture supernatants.

Experimental Protocol:

A. Materials and Reagents:

-

Human cell line capable of producing PGE2 (e.g., A549, macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce inflammation

-

6-phenyl-3-pyridineacetic acid

-

Positive Control: Indomethacin (non-selective COX inhibitor)

-

PGE2 ELISA Kit (containing PGE2 standard, PGE2 conjugate, primary antibody, secondary antibody-HRP, substrate, and stop solution)

-

96-well cell culture plates

-

96-well ELISA plates

-

Microplate reader capable of measuring absorbance at 450 nm

B. Method:

-

Cell Culture and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of 6-phenyl-3-pyridineacetic acid or indomethacin for 1 hour. c. Stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) to induce PGE2 production. d. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatants for PGE2 analysis.

-

PGE2 ELISA: a. Perform the ELISA according to the manufacturer's instructions.[1][2][3][4][5] b. Briefly, add standards and samples to the wells of the ELISA plate coated with a capture antibody. c. Add a fixed amount of HRP-labeled PGE2, which competes with the PGE2 in the samples for binding to the antibody. d. After incubation and washing steps, add a substrate solution to develop a colorimetric signal. e. Stop the reaction and measure the absorbance at 450 nm.

-

Data Analysis: a. Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations. b. Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. c. Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the stimulated vehicle control. d. Determine the IC50 value for the inhibition of PGE2 production.

Data Presentation:

Table 2: Inhibition of PGE2 Production by 6-phenyl-3-pyridineacetic acid

| Compound | IC50 for PGE2 Inhibition (µM) |

| 6-phenyl-3-pyridineacetic acid | [Insert Data] |

| Indomethacin | [Insert Data] |

III. NF-κB Reporter Assay

This cell-based assay investigates the effect of 6-phenyl-3-pyridineacetic acid on the activation of the NF-κB signaling pathway, a central pathway in the inflammatory response. A reporter gene (e.g., luciferase) under the control of an NF-κB response element is used to measure pathway activation.[6][7][8][9]

Experimental Protocol:

A. Materials and Reagents:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium and supplements.

-

Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.

-

6-phenyl-3-pyridineacetic acid.

-

Positive Control: Bay 11-7082 (NF-κB inhibitor).

-

Luciferase Assay Reagent.

-

96-well cell culture plates (white, clear bottom).

-

Luminometer.

B. Method:

-